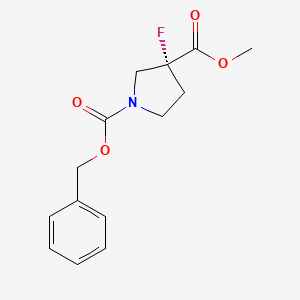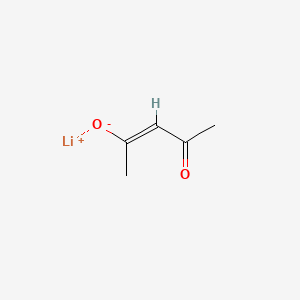
(2,4-Pentanedionato)lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Pentanedionato)lithium is typically synthesized by reacting lithium hydroxide or lithium carbonate with acetylacetone (2,4-pentanedione) in an inert atmosphere. The reaction proceeds as follows:
LiOH+C5H8O2→C5H7LiO2+H2O
The reaction is carried out under an inert gas such as nitrogen to prevent moisture from affecting the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(2,4-Pentanedionato)lithium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions with other metal acetylacetonates.
Coordination Reactions: It forms coordination complexes with transition metals, which are useful in catalysis and material science
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal salts and other acetylacetonates. The reactions are typically carried out in organic solvents under inert conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions are coordination complexes, which have applications in catalysis, material science, and as precursors for other chemical syntheses .
Scientific Research Applications
(2,4-Pentanedionato)lithium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lithium-containing materials and as a reagent in organic synthesis
Biology: It is studied for its potential effects on biological systems, particularly in the context of lithium’s known effects on neurological functions
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases
Industry: It is used in the production of lithium-ion batteries, ceramics, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (2,4-Pentanedionato)lithium involves its ability to form coordination complexes with various metal ions. These complexes can influence a range of molecular targets and pathways, including:
Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This pathway is involved in neuroprotection and has been studied in the context of lithium’s effects on neurological diseases
Modulation of Inositol Monophosphatase (IMPA): This enzyme is another target of lithium, affecting synaptic function and neuronal signaling
Comparison with Similar Compounds
(2,4-Pentanedionato)lithium is part of a broader class of metal acetylacetonates, which include:
- Titanium Acetylacetonate (Ti(acac)2)
- Zirconium Acetylacetonate (Zr(acac)4)
- Hafnium Acetylacetonate (Hf(acac)4)
- Chromium Acetylacetonate (Cr(acac)3)
These compounds share similar coordination chemistry but differ in their specific applications and reactivity. This compound is unique in its use in lithium-ion battery technology and its specific biological effects .
Properties
Molecular Formula |
C5H7LiO2 |
|---|---|
Molecular Weight |
106.1 g/mol |
IUPAC Name |
lithium;(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+; |
InChI Key |
JTEOOCAGEXVCBQ-BJILWQEISA-M |
Isomeric SMILES |
[Li+].C/C(=C\C(=O)C)/[O-] |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] |
physical_description |
White powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


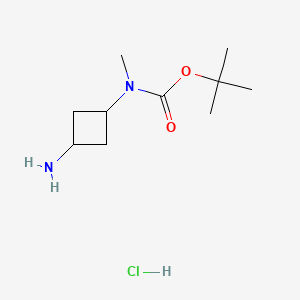
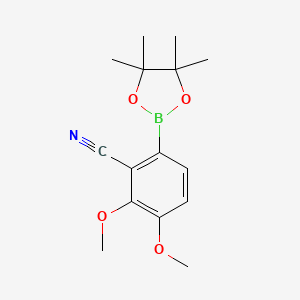
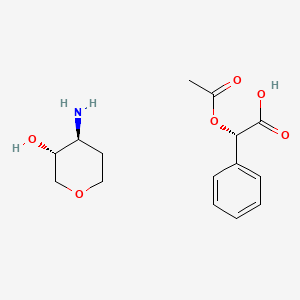

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
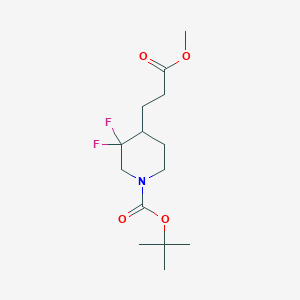

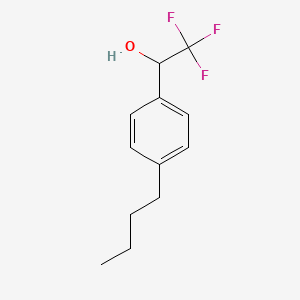
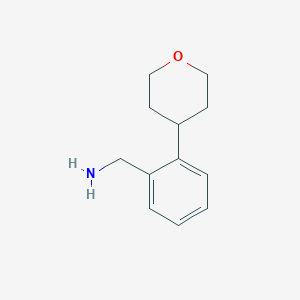

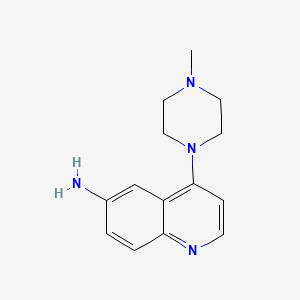
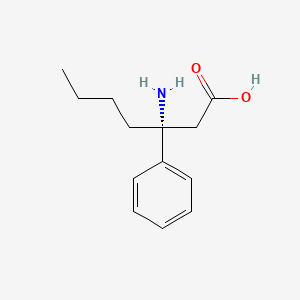
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
